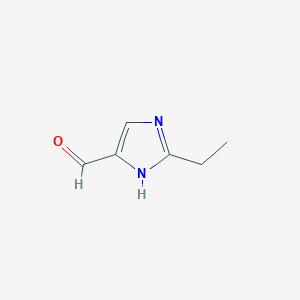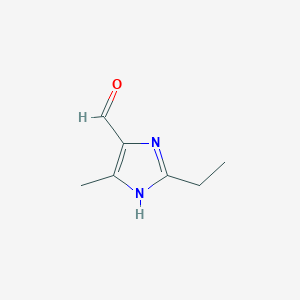
2-Ethyl-1H-Imidazol-5-carbaldehyd
Übersicht
Beschreibung
“2-ethyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 83902-00-5 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 2-ethyl-1H-imidazole-5-carbaldehyde . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 2-ethyl-1H-imidazole-5-carbaldehyde is 1S/C6H8N2O/c1-2-6-7-3-5 (4-9)8-6/h3-4H,2H2,1H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
2-ethyl-1H-imidazole-5-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 124.14 .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Imidazolderivate, wie z. B. 2-Ethyl-1H-Imidazol-5-carbaldehyd, haben sich als vielversprechend in Bezug auf eine breite Palette biologischer Aktivitäten erwiesen. Sie zeigen Potenzial als antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamoebische, antihelmintische, antifungale und ulzerogene Mittel . Dies macht sie wertvoll für die Entwicklung neuer Medikamente.
Antioxidatives Potenzial
Einige Imidazolderivate haben ein gutes Radikalfängungsvermögen gezeigt, vergleichbar mit Ascorbinsäure . Dies deutet darauf hin, dass this compound auf seine antioxidativen Eigenschaften hin untersucht werden könnte.
Synthese von funktionellen Molekülen
Imidazole sind Schlüsselkomponenten bei der Synthese von funktionellen Molekülen, die in einer Vielzahl von alltäglichen Anwendungen verwendet werden . Die regiospezifische Synthese von substituierten Imidazolen, wie z. B. This compound, ist aufgrund ihrer breiten Anwendungsmöglichkeiten von strategischer Bedeutung .
Anwendungen in Farbstoffen für Solarzellen und andere optische Anwendungen
Imidazole werden in der aufstrebenden Forschung zu Farbstoffen für Solarzellen und andere optische Anwendungen eingesetzt . Die einzigartigen Eigenschaften von Imidazolen machen sie für diese Anwendungen geeignet.
Anwendungen in Funktionsmaterialien
Imidazole werden auch bei der Entwicklung von Funktionsmaterialien eingesetzt . Ihre einzigartige chemische Struktur und ihre Eigenschaften machen sie auf diesem Gebiet wertvoll.
Anwendungen in der Katalyse
Imidazole haben in der Katalyse Anwendung gefunden . Ihre Fähigkeit, sowohl als Elektronendonoren als auch als Elektronenakzeptoren zu fungieren, macht sie in einer Vielzahl katalytischer Prozesse nützlich.
Synthese von Donor-Π-Akzeptor (D-Π-A) Typ Farbstoff
4-Imidazolcarboxaldehyd, eine Verbindung, die this compound ähnelt, wurde bei der Synthese neuer Donor-Π-Akzeptor (D-Π-A) Typ Farbstoffe eingesetzt . Es ist möglich, dass this compound auf ähnliche Weise eingesetzt werden könnte.
Herstellung von kolorimetrischen Chemosensoren
4-Imidazolcarboxaldehyd wurde bei der Herstellung von kolorimetrischen Chemosensoren verwendet . Angesichts der strukturellen Ähnlichkeit könnte this compound möglicherweise in ähnlichen Anwendungen eingesetzt werden.
Safety and Hazards
Wirkmechanismus
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
2-Ethyl-1H-imidazole-5-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The aldehyde group in 2-ethyl-1H-imidazole-5-carbaldehyde can form Schiff bases with amino groups in proteins, leading to the formation of imine derivatives. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways .
Cellular Effects
2-Ethyl-1H-imidazole-5-carbaldehyde has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of 2-ethyl-1H-imidazole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by forming covalent bonds with the active site residues. This inhibition can result in changes in the levels of reactive oxygen species (ROS) and other metabolites. Additionally, 2-ethyl-1H-imidazole-5-carbaldehyde can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-1H-imidazole-5-carbaldehyde can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C). It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-ethyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
2-Ethyl-1H-imidazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through different pathways. The compound can also affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of metabolic enzymes. These interactions can have significant effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-ethyl-1H-imidazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by facilitated diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
2-Ethyl-1H-imidazole-5-carbaldehyde is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences can direct the compound to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. These interactions can have significant effects on the compound’s activity and function within different subcellular compartments .
Eigenschaften
IUPAC Name |
2-ethyl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWHYVOBYWYFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372050 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83902-00-5 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)



![2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1585777.png)


